Ethyl 5-methylthio-2-ethoxybenzoate

Organic Synthesis Process Chemistry Alkylthiobenzoate Intermediate

Ethyl 5-methylthio-2-ethoxybenzoate (molecular formula C12H16O3S, molecular weight 240.32 g/mol) is a disubstituted benzoate ester bearing an ethoxy group at the 2-position and a methylthio group at the 5-position of the aromatic ring. The compound is obtained as a yellow oil via alkylation of 5-methylthio-2-hydroxybenzoic acid with iodoethane under basic conditions, achieving an isolated yield of 85% after flash column chromatographic purification.

Molecular Formula C12H16O3S
Molecular Weight 240.32 g/mol
Cat. No. B8282829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylthio-2-ethoxybenzoate
Molecular FormulaC12H16O3S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)SC)C(=O)OCC
InChIInChI=1S/C12H16O3S/c1-4-14-11-7-6-9(16-3)8-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3
InChIKeyAPNISLZZOPKWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methylthio-2-Ethoxybenzoate: Structural Identity and Procurement-Relevant Baseline for the C12H16O3S Scaffold


Ethyl 5-methylthio-2-ethoxybenzoate (molecular formula C12H16O3S, molecular weight 240.32 g/mol) is a disubstituted benzoate ester bearing an ethoxy group at the 2-position and a methylthio group at the 5-position of the aromatic ring . The compound is obtained as a yellow oil via alkylation of 5-methylthio-2-hydroxybenzoic acid with iodoethane under basic conditions, achieving an isolated yield of 85% after flash column chromatographic purification . It belongs to the alkylthiobenzoate class—compounds recognized since the mid-20th century as synthetic intermediates of interest for pharmaceutical and agrochemical development, with a class-level pharmacological profile distinct from their purely alkoxy-substituted counterparts [1]. The compound is supplied at a typical purity specification of ≥95%, consistent with research-grade small-molecule intermediates .

Why Generic Substitution Fails: Positional and Electronic Differentiation of Ethyl 5-Methylthio-2-Ethoxybenzoate from Its Nearest Structural Analogs


Within the C12H16O3S isomeric space, the 2-ethoxy-5-methylthio substitution pattern is not interchangeable with other regioisomers or functional-group permutations. The 5-methylthio substituent introduces a sulfur-centered HOMO contributor that alters both the electronic character and metabolic susceptibility of the aromatic ring relative to the non-thioether analog ethyl 2-ethoxybenzoate (C11H14O3, MW 194.23) . Positional isomerism matters critically: moving the methylthio group from the 5-position to the 4-position (ethyl 4-methylthio-2-ethoxybenzoate) changes the vector of sulfur-mediated electronic effects and the steric environment around the ester, which directly impacts reactivity in downstream coupling reactions . Oxidation state further differentiates the scaffold—conversion to the corresponding methylsulfonyl analog (ethyl 2-ethoxy-5-(methylsulfonyl)benzoate, C12H16O5S, MW 272.32) increases molecular weight by 32 Da, raises the predicted boiling point to approximately 446°C, and fundamentally alters both polarity and hydrogen-bond acceptor capacity . These structural variations render generic substitution scientifically indefensible for applications requiring specific electronic, steric, or pharmacokinetic properties.

Quantitative Differentiation Evidence: Ethyl 5-Methylthio-2-Ethoxybenzoate Versus Closest Analogs


Synthetic Accessibility and Isolated Yield: 85% Yield via Direct Alkylation Route

Ethyl 5-methylthio-2-ethoxybenzoate is prepared from 5-methylthio-2-hydroxybenzoic acid via a one-step alkylation with iodoethane (9.0 mL, 112 mmol) and potassium carbonate (22.0 g, 159 mmol) in 2-butanone at 80°C for 16 h, yielding 5.5 g (85%) of the title compound as a yellow oil after flash column chromatography (silica gel, 5–15% ethyl acetate in hexanes) . This 85% isolated yield for the dual O-ethylation (both phenolic OH and carboxylic acid) is a practical benchmark for procurement decisions: it demonstrates that gram-to-multi-gram quantities can be reliably produced without specialized equipment. In contrast, the synthesis of the regioisomeric ethyl 4-methylthio-2-ethoxybenzoate requires a different starting material substitution pattern, and its subsequent oxidation to the methanesulfinyl derivative requires careful stoichiometric control with 3-chloroperoxybenzoic acid (1.1 g, 4.5 mmol, 77% purity) to avoid over-oxidation, introducing an additional synthetic step and yield penalty .

Organic Synthesis Process Chemistry Alkylthiobenzoate Intermediate

Physicochemical Divergence: Molecular Weight and Predicted Boiling Point Separation from the Non-Thioether Analog

The presence of the methylthio substituent at the 5-position increases the molecular weight by 46.09 g/mol compared to the non-thioether analog ethyl 2-ethoxybenzoate (C11H14O3, MW 194.23 g/mol) . This mass increment, arising from the replacement of a hydrogen atom with a methylthio group (CH₃S–, 47.10 Da nominal mass addition), translates to a distinct chromatographic retention profile and facilitates unambiguous identity confirmation by LC-MS or GC-MS. The methylthio group also introduces a third heteroatom (sulfur) into the scaffold, increasing the heavy atom count from 14 to 16 and adding a hydrogen-bond acceptor site, which alters solubility parameters in organic solvent systems [1]. The non-thioether analog ethyl 2-ethoxybenzoate has an experimentally determined boiling point of 251°C and density of 1.07 g/cm³; the addition of the methylthio group is predicted to elevate the boiling point of the target compound, consistent with the increased molecular weight and polarizability, though experimental boiling point data for the target compound remain unavailable in the public domain .

Physicochemical Characterization Chromatographic Separation Procurement Specification

Oxidation-State Lability: The 5-Methylthio Group as a Tunable Handle for Sulfoxide/Sulfone Diversification

The 5-methylthio substituent (thioether, –SCH₃) in ethyl 5-methylthio-2-ethoxybenzoate is chemically distinct from both the 5-methylsulfonyl analog (–SO₂CH₃, MW 272.32) and the non-sulfur analog (5-H, MW 194.23) . The thioether represents a mid-oxidation-state sulfur species that can serve as a synthetic branch point: controlled oxidation with one equivalent of mCPBA yields the sulfoxide (–SOCH₃), while excess oxidant affords the sulfone (–SO₂CH₃). This oxidation-state gradation is not accessible from the non-sulfur analog and is only partially accessible from the pre-oxidized sulfone . In the broader alkylthiobenzoate class, the thioether oxidation state has been associated with a distinct pharmacological profile: a comparative study of 25 alkylthiobenzoates demonstrated that alkylthio derivatives exhibit lower anesthetic activity and lower systemic toxicity than their alkoxy counterparts, with toxicity correlating positively with molecular weight [1]. This class-level finding suggests that the 5-methylthio compound may occupy a favorable position in the activity-toxicity continuum relative to higher-molecular-weight alkylthio analogs (e.g., ethylthio or propylthio derivatives) when considered as a synthetic intermediate for bioactive molecule construction.

Medicinal Chemistry Prodrug Design Oxidative Metabolism

Regioisomeric Specificity: Positional Differentiation from the 4-Methylthio Isomer

Ethyl 5-methylthio-2-ethoxybenzoate and its regioisomer ethyl 4-methylthio-2-ethoxybenzoate share identical molecular formula (C12H16O3S) and molecular weight (240.32 g/mol) but differ in the position of the methylthio substituent on the aromatic ring (position 5 vs. position 4 relative to the ester at position 1) . This positional difference has significant consequences for reactivity: the 5-methylthio group is para to the ethoxy substituent (position 2) and meta to the ethyl ester, creating a distinct electronic push-pull system compared to the 4-methylthio isomer, where the thioether is ortho to the ethoxy group. In documented synthetic transformations, the 4-methylthio isomer undergoes oxidation with mCPBA (1.1 g, 4.5 mmol) to yield the corresponding methanesulfinyl derivative ; the differing steric and electronic environment of the 5-methylthio isomer predicts a different oxidation rate and potentially different chemoselectivity in competitive oxidation scenarios. For procurement decisions, the two regioisomers are not functionally interchangeable—selection must be driven by the specific substitution pattern required for the target downstream molecule.

Regiochemistry Structure-Activity Relationship Synthetic Intermediate Selection

Optimal Application Scenarios for Ethyl 5-Methylthio-2-Ethoxybenzoate Based on Verified Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Thioether Oxidation

The 5-methylthio group serves as a chemically addressable handle for sequential oxidation to sulfoxide and sulfone derivatives. This enables medicinal chemists to probe the impact of sulfur oxidation state on target binding, solubility, and metabolic stability without resynthesizing the entire scaffold. Procurement of the thioether (rather than the pre-oxidized sulfone, MW 272.32) preserves the option to access all three oxidation states from a single intermediate, as documented in the oxidation of the regioisomeric ethyl 4-methylthio-2-ethoxybenzoate to its methanesulfinyl analog using stoichiometric mCPBA .

Agrochemical Intermediate Synthesis: Alkylthiobenzoate Scaffold for Herbicide Development

Alkylthiobenzoate derivatives are established intermediates in the preparation of herbicidally active compounds, with patents describing processes for producing 2-alkyl- and 2-(substituted alkyl)-4-alkylthio-benzoic acids and their derivatives for pesticide applications [1]. The dual-substitution pattern (2-ethoxy, 5-methylthio) provides a differentiated electronic profile compared to mono-substituted or regioisomeric analogs, relevant for structure-activity relationship campaigns in agrochemical lead optimization.

Pharmacological Tool Compound: Class-Level Reduced Toxicity Profile Relative to Alkoxy Analogs

The class-level evidence from the comparative study of 25 alkylthiobenzoates indicates that alkylthio-substituted benzoate esters exhibit lower surface anesthetic activity and reduced systemic toxicity compared to analogous alkoxy compounds [2]. For researchers evaluating benzoate-based pharmacophores, the 5-methylthio derivative may offer a differentiated starting point when a reduced toxicity liability is desired, particularly relative to higher-molecular-weight alkylthio congeners, since toxicity within this class correlates positively with molecular weight [2].

Analytical Reference Standard Procurement: Chromatographic Discrimination of C12H16O3S Regioisomers

The target compound (InChI Key: APNISLZZOPKWSB-UHFFFAOYSA-N) is chromatographically distinguishable from its regioisomer ethyl 4-methylthio-2-ethoxybenzoate under standard silica gel conditions (5–15% EtOAc in hexanes) . For analytical laboratories requiring authenticated reference materials to confirm the identity of regioisomeric reaction products, procurement of the authentic 5-methylthio standard enables definitive structure assignment by retention time matching and mass spectrometric confirmation (exact mass 240.082016 Da).

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